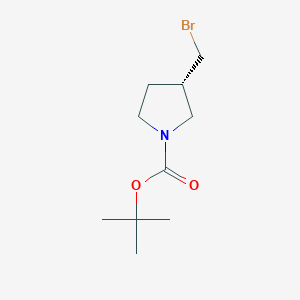![molecular formula C14H11ClFNO2 B1487739 2-[(2-Chlorophenyl)amino]-2-(2-fluorophenyl)acetic acid CAS No. 1218090-79-9](/img/structure/B1487739.png)
2-[(2-Chlorophenyl)amino]-2-(2-fluorophenyl)acetic acid
Vue d'ensemble
Description
2-[(2-Chlorophenyl)amino]-2-(2-fluorophenyl)acetic acid, more commonly known as CFAA, is an important compound in the field of synthetic organic chemistry. CFAA is a widely used compound in various scientific research applications, such as drug synthesis and medicinal chemistry. It has been used as a precursor in the synthesis of various pharmaceuticals and drugs, and is also widely used in laboratory experiments. CFAA is a versatile compound and has a wide range of biochemical and physiological effects. In We will also discuss the future directions of CFAA research.
Applications De Recherche Scientifique
Synthesis and Bioactivity
Synthesis Techniques and Anticancer Activity Research has delved into synthesizing related compounds, such as 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid, showcasing methods involving amidation, etherification, and hydrolysis. These synthetic routes offer simplified, economical, and efficient production methods with notable yields, indicating potential for diverse scientific applications, including exploring anticancer properties (Liu Ying-xiang, 2007).
Crystallography and Molecular Interactions A study on monofluorinated small molecules, including ortho-fluorophenylglycine (a compound closely related to the one ), examines the crystal structures and highlights how these molecules form hydrogen bonds, offering insights into their potential applications in material science and pharmacology (J. Burns & E. Hagaman, 1993).
Improved Drug Synthesis The compound has also been investigated for its role in the improved synthesis of drugs like Clopidogrel Sulfate, demonstrating the utility of related chemical structures in developing more efficient and high-yield production processes suitable for industrial applications (Hu Jia-peng, 2012).
Phosphorus Compounds and Botryticide Activity Research into analogous compounds, such as 1-amino-2-(4-fluorophenyl)ethylphosphonic acid, reveals their strong inhibitory effects on PAL and anthocyanin synthesis, along with significant botryticidal activity. This highlights the potential agricultural applications of these compounds as both growth regulators and protective agents against fungal diseases (L. Maier, 1990).
Propriétés
IUPAC Name |
2-(2-chloroanilino)-2-(2-fluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO2/c15-10-6-2-4-8-12(10)17-13(14(18)19)9-5-1-3-7-11(9)16/h1-8,13,17H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPVUMFEEMAPRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)NC2=CC=CC=C2Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chlorophenyl)amino]-2-(2-fluorophenyl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



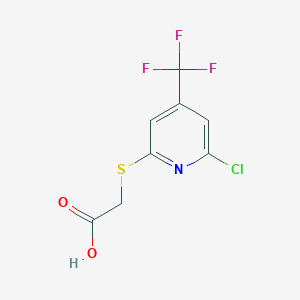



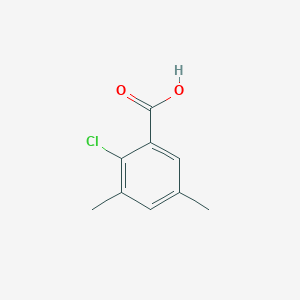
![7-Chlorobenzo[b]thiophene-2-boronic acid](/img/structure/B1487667.png)

![3-[(3-Ethyl-1-adamantyl)oxy]propan-1-ol](/img/structure/B1487672.png)
![2-[(4-Chlorophenyl)sulfanyl]-5-fluorobenzaldehyde](/img/structure/B1487674.png)
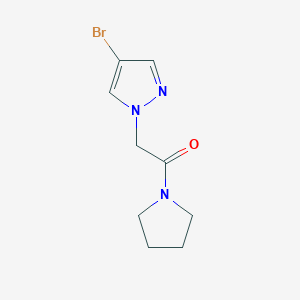
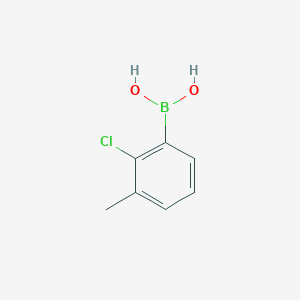
![N-[1-(thiophen-3-yl)ethyl]cyclopropanamine](/img/structure/B1487677.png)
